molecular formula C13H10FNO B7976558 5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde

Cat. No.: B7976558
M. Wt: 215.22 g/mol
InChI Key: SHIFTPDNBDHVSA-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 3-fluoro-4-methylphenyl group and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and pyridine derivatives.

    Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-methylbenzaldehyde and a suitable pyridine derivative under basic conditions. This reaction forms the desired product, this compound.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 5-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid.

    Reduction: 5-(3-Fluoro-4-methylphenyl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Fluorophenyl)pyridine-3-carbaldehyde: Lacks the methyl group on the phenyl ring.

    5-(4-Methylphenyl)pyridine-3-carbaldehyde: Lacks the fluorine atom on the phenyl ring.

    5-(3-Chloro-4-methylphenyl)pyridine-3-carbaldehyde: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde is unique due to the presence of both the fluorine and methyl groups on the phenyl ring. This combination can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-2-3-11(5-13(9)14)12-4-10(8-16)6-15-7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIFTPDNBDHVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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